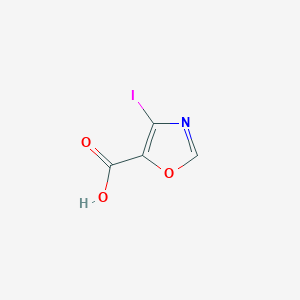

4-Iodooxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIUCFYSOUXDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Iodooxazole 5 Carboxylic Acid

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Iodine Position

The iodine substituent at the C-4 position of the oxazole (B20620) ring is the key to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium catalysis, in particular, has proven to be a powerful tool for the functionalization of this position, offering mild and efficient pathways to a diverse range of substituted oxazoles. These reactions typically proceed with high regioselectivity at the C-4 position due to the lability of the carbon-iodine bond.

The Suzuki-Miyaura coupling is one of the most widely employed methods for forming carbon-carbon bonds, and it has been successfully applied to 4-iodooxazole-5-carboxylic acid and its ester derivatives. This reaction involves the palladium-catalyzed cross-coupling of the iodooxazole with an organoboron reagent, typically a boronic acid or a boronic ester. youtube.comyoutube.com This methodology provides a robust route to 4-aryl- and 4-heteroaryloxazole derivatives.

Research has demonstrated that the ethyl ester of 4-iodooxazole-5-carboxylic acid, ethyl 4-iodooxazole-5-carboxylate, readily participates in Suzuki-Miyaura coupling reactions with various arylboronic acids. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a suitable base (e.g., potassium carbonate, cesium carbonate), and a solvent system like aqueous DMF or toluene. arkat-usa.org The reaction tolerates a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing groups, affording the corresponding 4-aryloxazole products in good to excellent yields. Steric hindrance on the coupling partners can, however, affect reaction efficiency. semanticscholar.orgbeilstein-journals.org

| Catalyst/Ligand | Base | Solvent | Substrate | Coupling Partner | Yield |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | Ethyl 4-iodooxazole-5-carboxylate | Phenylboronic acid | High |

| PdCl₂(dppf) | KF | DMSO/H₂O | Aryl Bromides | Isoxazole-4-boronic acid pinacol (B44631) ester | Up to 88% nih.gov |

| NiCl₂(dppf) | K₃PO₄ | Dioxane | 5-(triazinyloxy)oxazole | Arylboronic acids | Good semanticscholar.orgnih.gov |

| Pd(OAc)₂ | KOH | Water | 4-Bromoacetophenone | Phenylboronic acid | 94% arkat-usa.org |

This table summarizes typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving oxazole derivatives.

The Negishi coupling provides an alternative palladium-catalyzed method for C-C bond formation at the C-4 position, utilizing organozinc reagents as the coupling partners. This reaction is particularly valuable for introducing alkyl, aryl, and vinyl groups that may be difficult to incorporate using other methods. The preparation of the requisite organozinc reagents from the corresponding organolithium or Grignard reagents is a standard procedure.

While specific examples detailing the Negishi coupling of 4-iodooxazole-5-carboxylic acid itself are less common in the literature, the methodology has been established for related iodoazole systems. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in an aprotic solvent like THF or dioxane. The functional group tolerance of the Negishi coupling is generally high, making it a powerful tool for the synthesis of complex oxazole-containing molecules. The methodology has been used to prepare concatenated azole systems, including bisoxazoles. researchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that efficiently constructs carbon-carbon bonds between sp-hybridized carbon atoms (terminal alkynes) and sp²-hybridized carbon atoms (aryl/vinyl halides). This reaction has been successfully applied to 4-iodooxazole (B3223780) derivatives to synthesize 4-alkynyloxazoles. These products are valuable intermediates, as the alkyne moiety can undergo a wide range of further transformations.

The reaction of ethyl 4-iodooxazole-5-carboxylate with various terminal alkynes proceeds smoothly under standard Sonogashira conditions. This typically involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (usually an amine such as triethylamine (B128534) or diisopropylethylamine), and a solvent like THF or DMF. The reaction accommodates a variety of substituents on the alkyne partner, including aryl, silyl, and alkyl groups, providing access to a diverse library of 4-alkynyloxazole-5-carboxylates.

Beyond C-C bond formation, the C-4 iodine of the oxazole core can be leveraged for the construction of carbon-heteroatom bonds. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, and C-O cross-coupling reactions provide direct access to 4-aminooxazoles and 4-oxyoxazoles, respectively.

The Buchwald-Hartwig amination of ethyl 4-iodooxazole-5-carboxylate with a range of primary and secondary amines, in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine), affords the corresponding 4-aminooxazole derivatives. Similarly, coupling with alcohols or phenols under appropriate palladium- or copper-catalyzed conditions can yield 4-oxyoxazole ethers. These methods are crucial for introducing nitrogen and oxygen functionalities, which are prevalent in many biologically active molecules.

Chemical Transformations of the C-5 Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a versatile functional handle that can be readily converted into a variety of other functional groups, most commonly esters and amides. These transformations are typically high-yielding and proceed under mild conditions, often without affecting the iodine atom at the C-4 position, allowing for orthogonal chemical strategies.

Standard esterification procedures, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base, can be used to convert 4-iodooxazole-5-carboxylic acid into its corresponding esters (e.g., methyl or ethyl esters). bldpharm.com These esters are often preferred substrates for cross-coupling reactions due to their increased solubility in organic solvents and ease of purification.

Amidation of the carboxylic acid is another fundamental transformation, providing access to a wide array of 4-iodooxazole-5-carboxamides. researchgate.net This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, or peptide coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU. researchgate.netgoogle.com The choice of coupling reagent is often dictated by the need to avoid side reactions and preserve sensitive functional groups on the amine coupling partner. researchgate.net This reaction is a cornerstone in medicinal chemistry for generating libraries of compounds for biological screening.

| Reaction Type | Reagent(s) | Product | Notes |

| Esterification | Ethanol, H₂SO₄ | Ethyl 4-iodooxazole-5-carboxylate | Standard Fischer esterification. |

| Amidation | 1. (COCl)₂ 2. R¹R²NH | N,N-Disubstituted-4-iodooxazole-5-carboxamide | Two-step procedure via the acid chloride. |

| Amidation | HATU, DIPEA, R¹R²NH | N,N-Disubstituted-4-iodooxazole-5-carboxamide | Mild, one-pot peptide coupling conditions. |

| Amidation | CDI, R¹R²NH | N,N-Disubstituted-4-iodooxazole-5-carboxamide | Forms an acyl imidazolide (B1226674) intermediate. google.com |

This table outlines common methods for the transformation of the C-5 carboxylic acid moiety.

Decarboxylation and Decarboxylative Coupling Processes

The transformation of carboxylic acids through decarboxylation represents a powerful strategy in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org In the context of 4-iodooxazole-5-carboxylic acid, the carboxyl group can be removed to generate a 4-iodooxazole intermediate, or it can participate in coupling reactions where the carboxyl group is replaced by a new substituent.

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. researchgate.net While direct decarboxylation of 4-iodooxazole-5-carboxylic acid to yield 4-iodooxazole is a plausible transformation, often requiring thermal or catalytic induction, the process can be integrated with coupling reactions. These decarboxylative coupling reactions are advantageous as they utilize readily available carboxylic acids as alternatives to traditional organohalide coupling partners. rsc.org

A relevant example is the microwave-assisted, metal-free iodo- and bromo-decarboxylation of isoxazole-4-carboxylic acids, which are close structural analogs. researchgate.net This process uses N-halosuccinimides in the presence of a base, suggesting that similar conditions could be explored for the decarboxylation of 4-iodooxazole-5-carboxylic acid. Furthermore, transition-metal-free decarboxylative iodination has been developed, which proceeds through a concerted decarboxylation-iodination mechanism rather than a radical pathway. nih.gov

Decarboxylative cross-coupling reactions often employ transition metal catalysts. Methodologies have been established for the coupling of (hetero)aromatic carboxylic acids with various partners. rsc.orgnih.gov For instance, a base-mediated, transition-metal-free method for direct decarboxylative C-N coupling has been reported, which proceeds through a Lossen-type rearrangement and offers a stereoretentive pathway for chiral acids. rsc.org Such a strategy could potentially be adapted for 4-iodooxazole-5-carboxylic acid to introduce nitrogen-based functionalities at the C-5 position.

The table below summarizes potential decarboxylative coupling approaches applicable to heteroaromatic carboxylic acids.

| Coupling Type | Reagents & Conditions | Potential Product from 4-Iodooxazole-5-carboxylic acid |

| Decarboxylative C-N Coupling | Dioxazolone, Base (e.g., DBU), Room Temperature | 5-Amido-4-iodooxazole |

| Decarboxylative Alkynylation | Alkynyl Bromide, Fe(OTf)₃, Cs₂CO₃, Light (390 nm) | 5-Alkynyl-4-iodooxazole |

| Decarboxylative Halogenation | N-Iodosuccinimide (NIS), K₃PO₄, Microwave | 4,5-Diiodooxazole |

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of 4-iodooxazole-5-carboxylic acid is susceptible to both reduction and oxidation, common transformations for this functional group. libretexts.org

Reduction Reactions The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org Powerful reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This potent reagent readily reduces carboxylic acids to 1º-alcohols. The reaction proceeds via hydride addition to the carbonyl carbon, forming a metal salt intermediate that is subsequently hydrolyzed to yield the alcohol. libretexts.org Applying this to 4-iodooxazole-5-carboxylic acid would be expected to produce (4-iodooxazol-5-yl)methanol.

Diborane (B₂H₆): Diborane is another effective reagent for the reduction of carboxylic acids to alcohols, operating through a similar pathway. libretexts.org

Sodium Borohydride (B1222165) (NaBH₄): In contrast, sodium borohydride is generally not strong enough to reduce carboxylic acids. libretexts.org

It is important to note that partial reduction of carboxylic acids directly to aldehydes is not feasible under these conditions. libretexts.org

Oxidation Reactions Given that the carbon atom of a carboxylic acid is already in a high oxidation state, further oxidation typically leads to its removal as carbon dioxide, a process known as decarboxylation. libretexts.org Oxidative decarboxylation, such as the Hunsdiecker reaction where a heavy metal salt of the carboxylic acid reacts with a halogen, results in the replacement of the carboxyl group with a halide. libretexts.org In the case of 4-iodooxazole-5-carboxylic acid, this could theoretically be used to synthesize 4,5-diiodooxazole.

The table below outlines the expected outcomes of reduction reactions on the carboxylic acid group.

| Reagent | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Iodooxazol-5-yl)methanol |

| Diborane (B₂H₆) | (4-Iodooxazol-5-yl)methanol |

| Sodium Borohydride (NaBH₄) | No reaction |

Directed C-H Activation and Functionalization Studies

The 4-iodooxazole-5-carboxylic acid scaffold possesses a single C-H bond at the C-2 position, making it a prime target for directed C-H activation and functionalization. This approach allows for the late-stage modification of the oxazole core, providing access to complex derivatives.

The functionalization of the oxazole skeleton often relies on regioselective metalation followed by quenching with an electrophile. beilstein-journals.org For 2-unsubstituted oxazoles, deprotonation at the C-2 position is a common strategy. This process is typically achieved using a strong base like n-butyllithium (n-BuLi), generating a 2-lithiooxazole intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce substituents at the C-2 position.

While specific C-H activation studies on 4-iodooxazole-5-carboxylic acid are not extensively documented, the principles derived from related oxazole systems are applicable. The electron-withdrawing nature of the iodo, carboxyl, and oxazole ring nitrogen would render the C-2 proton relatively acidic and thus susceptible to deprotonation.

A potential reaction sequence is outlined below:

Deprotonation: Treatment of 4-iodooxazole-5-carboxylic acid (or its ester derivative to avoid acid-base complications with the organolithium reagent) with a strong base like lithium diisopropylamide (LDA) or n-BuLi at low temperature.

Functionalization: Quenching the resulting 2-lithiooxazole anion with an electrophile (E+).

The table below illustrates potential functionalization at the C-2 position.

| Electrophile (E+) | Resulting C-2 Substituent |

| D₂O | -D (Deuterium) |

| CH₃I | -CH₃ (Methyl) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Ar-CHO (Aldehyde) | -CH(OH)Ar (Hydroxy-aryl-methyl) |

| I₂ | -I (Iodo) |

This strategy provides a regioselective route to 2,4,5-trisubstituted oxazoles, which are valuable building blocks in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-iodooxazole-5-carboxylic acid is dictated by the interplay of its functional groups and the inherent electronic nature of the oxazole ring.

Nucleophilic Reactivity The primary sites for nucleophilic attack are the electrophilic carbon atoms of the molecule.

C-4 Position: The carbon atom bonded to the iodine is a key electrophilic center. The C-I bond can be targeted by nucleophiles in substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). In these reactions, the iodine atom acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Nucleophilic substitution has been observed in related 4-halonitro-pyrazolecarboxylic acids. osti.gov

C-5 Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is another electrophilic site. It can be attacked by nucleophiles, leading to derivatives such as esters, amides, or the reduction product, as discussed previously.

Electrophilic Reactivity The oxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution. However, the heteroatoms themselves can act as sites for electrophilic attack.

N-3 Nitrogen: The nitrogen atom of the oxazole ring is the most likely site for electrophilic attack, such as protonation or alkylation. The lone pair of electrons on the nitrogen can react with electrophiles, leading to the formation of an oxazolium cation. Such species are often intermediates in ring-opening reactions or further transformations. escholarship.org

O-1 Oxygen: The oxygen atom is less nucleophilic than the nitrogen and is less likely to be a site for electrophilic attack.

Regiochemical and Stereochemical Control in Reactions of 4-Iodooxazole-5-carboxylic Acid

Control over regiochemistry and stereochemistry is crucial for the synthetic utility of 4-iodooxazole-5-carboxylic acid.

Regiochemical Control The substitution pattern of 4-iodooxazole-5-carboxylic acid inherently directs the regioselectivity of its reactions.

At C-2: As the only unsubstituted carbon on the ring, C-2 is the exclusive site for reactions proceeding via C-H activation and deprotonation.

At C-4: The iodine atom makes C-4 the specific site for reactions involving oxidative addition of a metal catalyst, such as in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, vinyl, or alkynyl groups at this position.

At C-5: The carboxylic acid group directs reactions to this position. Esterification, amidation, reduction, or decarboxylative couplings all occur selectively at C-5.

This defined reactivity allows for a predictable and stepwise functionalization of the oxazole core. For example, one could first perform a Suzuki coupling at C-4, followed by C-H activation at C-2, and finally convert the carboxylic acid at C-5 into an amide, all with high regiochemical control.

Stereochemical Control The parent molecule, 4-iodooxazole-5-carboxylic acid, is achiral and planar. Therefore, stereochemical considerations arise only when it is reacted with chiral reagents or under chiral catalytic conditions, or when a new stereocenter is formed during a reaction.

An example where stereocontrol would be relevant is in the formation of α-chiral amines via decarboxylative C-N coupling. Certain modern methods have been shown to proceed with retention of stereochemistry if a chiral carboxylic acid is used. rsc.org If the substituent introduced at C-2 or via coupling at C-4 were chiral, or if the carboxylic acid were converted to a chiral amide or ester, then the diastereoselectivity of subsequent reactions would become an important factor. However, for most common transformations of the parent molecule, stereoselectivity is not an intrinsic issue.

Applications of 4 Iodooxazole 5 Carboxylic Acid As a Versatile Synthetic Building Block

Construction of Complex Oxazole (B20620) Architectures

The dual functionality of 4-Iodooxazole-5-carboxylic acid is expertly exploited in the synthesis of elaborate molecules where the oxazole core is a central feature. Its ability to undergo predictable and high-yielding reactions at two different positions makes it invaluable for creating larger, more intricate systems.

Synthesis of Multi-Oxazole Systems (e.g., Bis- and Poly-oxazoles)

The creation of molecules containing multiple oxazole units, such as bis-oxazoles and poly-oxazoles, is critical for mimicking and synthesizing certain classes of natural products. 4-Iodooxazole-5-carboxylic acid is an exceptional precursor for these systems. The C4-iodo substituent is highly reactive in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

In a typical synthetic strategy, the iodo group can be coupled with an oxazole-boronic acid or ester derivative to forge a C-C bond, thereby linking two oxazole rings. For instance, a method for synthesizing 2,4,5-trisubstituted oxazoles has been developed that involves a one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki–Miyaura coupling with boronic acids. beilstein-journals.org This demonstrates the feasibility of coupling at the oxazole core. By analogy, the more reactive 4-iodo group on 4-Iodooxazole-5-carboxylic acid would readily participate in such a reaction. A synthesis of a bis-oxazole could be envisioned where the carboxylic acid group is first protected or converted to an ester, followed by a Suzuki coupling with an appropriate oxazolylboronate to yield a bis-oxazole scaffold. This modular approach allows for the controlled assembly of poly-oxazole chains, which are key structural elements in various bioactive marine natural products.

Bridging Strategies in Macrocyclic Compound Synthesis

Macrocycles containing oxazole units are of significant interest due to their prevalence in potent natural products, such as the disorazoles. pitt.edupitt.edu The synthesis of these large-ring systems often relies on a key macrocyclization step, where a linear precursor is induced to form a ring. 4-Iodooxazole-5-carboxylic acid is an ideal component for such strategies.

Its bifunctional nature allows it to act as a bridging unit. For example, the carboxylic acid can be coupled (via amide or ester bond formation) to one end of a long, flexible chain. The other end of the chain can be functionalized with a group suitable for a cross-coupling reaction, such as a boronic acid or a terminal alkyne. An intramolecular transition-metal-catalyzed reaction, like a Suzuki or Sonogashira coupling, with the C4-iodo group would then close the ring, embedding the oxazole moiety into the macrocyclic framework. pitt.edupitt.edu The convergent synthesis of (-)-disorazole C1 utilized Sonogashira cross-coupling and esterification reactions to construct the macrocycle, highlighting the power of these methods in building complex oxazole-containing structures. pitt.edupitt.edu

Precursor to Advanced Organic Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which diverse substituents can be appended to create libraries of related compounds. 4-Iodooxazole-5-carboxylic acid is a quintessential precursor for generating such scaffolds for both fundamental research and applied drug discovery.

Scaffolds for Chemical Biology Research

Chemical biology seeks to understand complex biological systems using small-molecule probes. The development of diverse compound libraries based on a central scaffold is a cornerstone of this field. The oxazole ring is a desirable scaffold due to its common appearance in natural products with diverse biological activities. researchgate.netrsc.org

4-Iodooxazole-5-carboxylic acid provides two independent points of diversification. The carboxylic acid can be readily converted into a library of amides by coupling with a panel of amines, or into esters with various alcohols. Simultaneously or sequentially, the iodo group can be substituted with a wide range of aryl, heteroaryl, or alkyl groups using palladium- or nickel-catalyzed cross-coupling reactions. beilstein-journals.org This "two-dimensional" diversification allows for the rapid generation of hundreds or thousands of unique compounds from a single starting material. These libraries can then be screened to identify probes that modulate specific proteins or cellular pathways, helping to elucidate biological function. For example, new oxazole derivatives, macrooxazoles A-D, were isolated from the fungus Phoma macrostoma and evaluated for their biological activities, including anti-biofilm properties, showcasing the utility of such scaffolds. nih.gov

Precursors for Drug Discovery Lead Optimization

In drug discovery, lead optimization is the iterative process of modifying a biologically active "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The structural versatility of 4-Iodooxazole-5-carboxylic acid makes it an excellent starting point for this process.

Once a hit compound containing this scaffold is identified, medicinal chemists can systematically explore the structure-activity relationship (SAR). The carboxylic acid is a known bioisostere for other acidic groups and can form crucial hydrogen bond interactions with biological targets. nih.gov It can be modified to fine-tune acidity and polarity. The C4 position, functionalized via the iodo group, can be used to probe steric and electronic requirements of the target's binding pocket. Robust and well-understood reactions like Suzuki and amide couplings are highly compatible with a wide range of functional groups, allowing for the rapid synthesis of analogues without the need for extensive protecting group chemistry. This accelerates the design-make-test-analyze cycle, facilitating the development of optimized drug candidates.

Role in Target-Oriented Synthesis of Natural Product Analogues

Many natural products with therapeutic potential are difficult to isolate in large quantities or have suboptimal pharmacological properties. Therefore, the total synthesis of the natural product, as well as simplified or modified analogues, is a major focus of organic chemistry. rsc.org 4-Iodooxazole-5-carboxylic acid can serve as a key building block in the synthesis of analogues of complex oxazole-containing natural products.

Its structure represents a functionalized core that may be present in a larger natural target. Chemists can use it as a starting material to build the remainder of the molecule, leveraging the iodo and carboxylic acid groups to attach other fragments of the target structure. For example, the synthesis of hinduchelins, a class of natural products with an oxazole unit, highlights the importance of efficient synthetic routes to explore their applications. rsc.org Using a building block like 4-Iodooxazole-5-carboxylic acid allows chemists to create analogues that are not found in nature. By systematically altering the groups attached at the C4 and C5 positions, researchers can probe which parts of the natural product are essential for its biological activity (the pharmacophore) and which can be modified to improve its drug-like properties.

Data Tables

Table 1: Synthetic Applications of 4-Iodooxazole-5-carboxylic Acid

| Application Area | Key Functional Group(s) Utilized | Common Reactions Employed | Desired Outcome |

| Multi-Oxazole Synthesis | C4-Iodo | Suzuki-Miyaura Coupling, Stille Coupling | Bis- and Poly-oxazole chains |

| Macrocycle Synthesis | C4-Iodo and C5-Carboxylic Acid | Amide/Ester Coupling, Intramolecular Suzuki/Sonogashira Coupling | Macrocycles containing an embedded oxazole ring |

| Chemical Biology Scaffolds | C4-Iodo and C5-Carboxylic Acid | Amide Coupling, Esterification, various Cross-Coupling Reactions | Diverse libraries of small-molecule probes |

| Drug Discovery | C4-Iodo and C5-Carboxylic Acid | Suzuki Coupling, Amide Coupling | Optimized lead compounds with improved SAR |

| Natural Product Analogues | C4-Iodo and C5-Carboxylic Acid | Fragment Coupling, Cross-Coupling, Acylation | Simplified or modified versions of complex natural products |

Theoretical and Mechanistic Studies on 4 Iodooxazole 5 Carboxylic Acid and Its Reactions

Computational Chemistry and Electronic Structure Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4-iodooxazole-5-carboxylic acid. These studies provide a foundational understanding of its structure and electronic nature.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has been employed to study the properties of oxazole (B20620) derivatives, offering insights that can be extended to 4-iodooxazole-5-carboxylic acid. For instance, studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have utilized DFT to compare theoretical and experimental carbon-13 NMR chemical shifts. nih.gov This approach helps in the structural confirmation of complex molecules. While specific DFT data for 4-iodooxazole-5-carboxylic acid is not extensively published, the principles of such calculations would involve optimizing the molecular geometry to find the lowest energy conformation. Key molecular properties that would be determined include bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure. The presence of the iodine atom and the carboxylic acid group significantly influences the electronic distribution within the oxazole ring.

In a typical DFT study on a molecule like 4-iodooxazole-5-carboxylic acid, various basis sets and functionals would be tested to find a level of theory that accurately reproduces experimental data where available. The calculated properties would offer a baseline for understanding its reactivity.

Table 1: Calculated Molecular Properties of a Representative Oxazole Carboxylic Acid Derivative (Illustrative)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.8 | eV |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for 4-iodooxazole-5-carboxylic acid would be needed for precise data.

Reactivity Predictions and Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. For 4-iodooxazole-5-carboxylic acid, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The iodine atom, being a large and polarizable halogen, would significantly influence the electronic landscape of the oxazole ring.

Orbital analysis would likely show the HOMO localized on the oxazole ring and the iodine atom, suggesting susceptibility to electrophilic attack at these positions. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the C-I bond, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of how 4-iodooxazole-5-carboxylic acid reacts is fundamental for its application in synthesis. This involves studying catalytic cycles, identifying key intermediates, and distinguishing between different possible reaction pathways.

Investigation of Catalytic Cycles

While specific catalytic cycles involving 4-iodooxazole-5-carboxylic acid are not detailed in the provided search results, related reactions of oxazoles provide a framework for understanding potential catalytic processes. For instance, the synthesis of 2,4,5-trisubstituted oxazoles has been achieved through a one-pot oxazole synthesis followed by a nickel-catalyzed Suzuki–Miyaura coupling. beilstein-journals.org In such a reaction involving 4-iodooxazole-5-carboxylic acid as a substrate, the catalytic cycle would likely involve the oxidative addition of the nickel catalyst to the carbon-iodine bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Similarly, iron(II)-catalyzed isomerization of related 4-acyl-5-methoxyisoxazoles to form oxazole-4-carboxylates proceeds through a catalytic cycle. researchgate.net This suggests that transition metal catalysis is a viable strategy for transforming iodo-oxazole derivatives.

Characterization of Key Intermediates

The identification of transient species is key to confirming a proposed reaction mechanism. In the synthesis of oxazoles from carboxylic acids and isocyanoacetates, an in situ generated acylpyridinium salt is a key intermediate. nih.gov For reactions involving 4-iodooxazole-5-carboxylic acid, spectroscopic techniques and computational modeling would be essential for characterizing intermediates.

In the context of the isomerization of isoxazoles to oxazoles, transient 2-acyl-2-(methoxycarbonyl)-2H-azirines have been prepared and characterized under milder conditions. researchgate.net This highlights the possibility of isolating or detecting analogous intermediates in reactions of 4-iodooxazole-5-carboxylic acid. The stability of intermediates in oxazole chemistry can be low, as seen in the case of 5-hydroxyoxazole-4-carboxy derivatives which are prone to hydrolytic ring-opening. nih.gov

Radical Pathways and Concerted Mechanisms

While many reactions of oxazoles proceed through ionic intermediates, the possibility of radical pathways or concerted mechanisms must also be considered. For example, the synthesis of 5-chloroisoxazole-4-carbonyl chlorides, precursors to some oxazoles, can involve a radical chlorination step. researchgate.net The carbon-iodine bond in 4-iodooxazole-5-carboxylic acid is relatively weak and could potentially undergo homolytic cleavage under certain conditions, initiating a radical reaction.

Concerted mechanisms, where bond breaking and bond formation occur in a single step, are also plausible in some transformations. The development of synthetic methods for 2,4,5-trisubstituted oxazoles has explored various reaction pathways, including those that may involve concerted steps, although they often require specific conditions like high temperatures or strong acids. beilstein-journals.org DFT calculations are often instrumental in distinguishing between stepwise and concerted mechanisms by mapping the potential energy surface of the reaction.

Stability and Degradation Pathways (Theoretical Perspectives)

The inherent stability and potential degradation pathways of 4-iodooxazole-5-carboxylic acid are critical aspects of its chemical profile. Theoretical studies, complemented by findings from analogous heterocyclic systems, provide significant insights into its reactivity, particularly concerning hydrolytic instability and decarboxylation.

Hydrolytic Instability Studies

Theoretical considerations suggest that the 4-iodooxazole-5-carboxylic acid ring system is susceptible to hydrolytic cleavage. The oxazole ring, an azole heterocycle, possesses inherent strain and electrophilic sites that can be targeted by nucleophiles such as water. The presence of an iodine atom at the C4 position and a carboxylic acid group at the C5 position significantly influences the electronic distribution within the ring, impacting its stability.

Studies on analogous compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have shown that these molecules are unstable towards hydrolytic ring-opening. nih.govnih.gov This instability is attributed to the susceptibility of the oxazole ring to nucleophilic attack, leading to cleavage of the heterocyclic structure. For 4-iodooxazole-5-carboxylic acid, a similar pathway can be postulated. The C2 and C5 positions of the oxazole ring are typically electrophilic and thus prone to nucleophilic attack. Under aqueous conditions, particularly with shifts in pH, a water molecule can initiate the ring-opening process.

The proposed hydrolytic degradation pathway would likely involve the initial attack of water on the oxazole ring, leading to the formation of an unstable intermediate which subsequently undergoes ring cleavage to yield acyclic products. The specific nature of these products would depend on the precise conditions of hydrolysis.

Decarboxylation Mechanisms

The structure of 4-iodooxazole-5-carboxylic acid, with a carboxylic acid group attached to a carbon atom (C5) that is beta to a carbonyl-like carbon within the oxazole ring (C4), makes it analogous to a β-keto acid. Such structures are known to be prone to decarboxylation, particularly upon heating. nsf.govresearchgate.net

The generally accepted mechanism for the decarboxylation of β-keto acids involves a cyclic transition state. researchgate.net In the case of 4-iodooxazole-5-carboxylic acid, the carboxylic acid's hydroxyl group can form a hydrogen bond with the ring oxygen or nitrogen atom. Upon heating, a concerted electronic rearrangement can occur, leading to the elimination of carbon dioxide and the formation of an enol-like intermediate, which would then tautomerize to a more stable keto-form, in this case, 4-iodooxazole (B3223780).

Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has experimentally confirmed their instability towards decarboxylation. nih.govnih.gov In some instances, attempts to isolate these compounds resulted in spontaneous decarboxylation. nih.gov It is theoretically consistent to expect that 4-iodooxazole-5-carboxylic acid would exhibit similar behavior. The electron-withdrawing nature of the iodine atom could further influence the rate of this degradation pathway.

Interactive Data Tables

Table 1: Compound Names

| Compound Name |

| 4-Iodooxazole-5-carboxylic acid |

| 5-Hydroxyoxazole-4-carboxylic acid |

| 4-Iodooxazole |

| Carbon dioxide |

Table 2: Theoretical Research Findings on Oxazole Carboxylic Acid Stability

This table summarizes key theoretical findings and expectations regarding the stability of 4-iodooxazole-5-carboxylic acid, drawing parallels from documented research on analogous compounds.

| Feature | Theoretical Aspect | Anticipated Consequence for 4-Iodooxazole-5-carboxylic acid | Reference |

| Ring Strain | The five-membered oxazole ring possesses inherent ring strain. | Increased reactivity and susceptibility to ring-opening reactions. | nih.gov |

| Electrophilicity | The C2 and C5 positions of the oxazole ring are electrophilic. | Prone to nucleophilic attack, for instance, by water, leading to hydrolysis. | nih.govnih.gov |

| Hydrolytic Cleavage | Analogous oxazole carboxylic acids readily undergo hydrolytic ring-opening. | High likelihood of degradation in aqueous media. | nih.govnih.gov |

| β-Keto Acid Analogy | The arrangement of the carboxylic acid relative to the ring structure mimics a β-keto acid. | Susceptibility to thermal decarboxylation. | nsf.govresearchgate.net |

| Decarboxylation Pathway | Proceeds through a cyclic transition state to release CO2. | A major thermal degradation pathway is expected. | nih.govresearchgate.net |

| Substituent Effects | The electron-withdrawing nature of the iodo group can influence the electronic density of the ring. | Potential modification of the rate of hydrolysis and decarboxylation compared to other substituted oxazoles. |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Iodooxazole-5-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

Proton NMR (¹H NMR) Methodologies

Proton NMR (¹H NMR) spectroscopy for 4-Iodooxazole-5-carboxylic acid provides critical information about the electronic environment of the hydrogen atoms in the molecule. In a typical spectrum, the sole proton on the oxazole (B20620) ring (H-2) would be expected to appear as a distinct singlet. The chemical shift of this proton is influenced by the electronegativity of the adjacent nitrogen and oxygen atoms within the heterocyclic ring. Additionally, the acidic proton of the carboxylic acid group (-COOH) would likely be observed as a broad singlet, the position of which can be highly dependent on the solvent and concentration.

While specific spectral data for 4-Iodooxazole-5-carboxylic acid is not widely published in extensive detail, data for the parent compound, oxazole-4-carboxylic acid, shows the H-2 and H-5 protons as singlets at approximately 8.91 ppm and 8.43 ppm, respectively. chemicalbook.com For the iodo-substituted derivative, the H-2 proton's chemical shift would be a key indicator for structural confirmation.

Carbon-13 NMR (¹³C NMR) Methodologies and Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 4-Iodooxazole-5-carboxylic acid, distinct signals are expected for each of the four carbon atoms: the C-2, C-4, and C-5 carbons of the oxazole ring, and the carboxylic acid carbon (-COOH).

The chemical shifts of the ring carbons provide insight into the electronic structure of the heterocycle. The C-4 carbon, being directly bonded to the highly electronegative iodine atom, would exhibit a chemical shift significantly different from that of an unsubstituted oxazole. Similarly, the C-5 carbon is influenced by the attached carboxylic acid group. The analysis of these shifts, when compared to theoretical values and data from related structures, is crucial for unambiguous assignment. For instance, in related oxazole derivatives, the C-2, C-4, and C-5 carbons have been observed in distinct regions of the spectrum, allowing for clear identification. nih.gov

Table 1: Predicted and Observed ¹³C NMR Chemical Shifts for Related Oxazole Carboxylic Acid Derivatives

| Carbon Atom | Predicted Chemical Shift (ppm) for a 5-hydroxyoxazole-4-carboxylic acid derivative nih.gov | Observed Chemical Shift (ppm) for a synthetic 5-ethoxyoxazole-4-carboxylic acid derivative nih.gov |

|---|---|---|

| C2 | 154.0 | 151.7 |

| C4 | 124.6 | 125.1 |

| C5 | 148.8 | 164.8 |

Note: This table presents data for related structures to illustrate the analytical approach, as a complete dataset for 4-Iodooxazole-5-carboxylic acid is not available in the cited literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For 4-Iodooxazole-5-carboxylic acid, this technique would be of limited use for the ring structure itself due to the presence of only one ring proton. However, it can be valuable in analyzing any potential impurities or related compounds.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-2 proton signal to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds. For 4-Iodooxazole-5-carboxylic acid, an HMBC spectrum would be expected to show a correlation between the H-2 proton and both the C-4 and C-5 carbons, providing conclusive evidence for the arrangement of the oxazole ring. Such correlations are routinely used to confirm the structures of complex heterocyclic systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Iodooxazole-5-carboxylic acid (C₄H₂INO₃), distinguishing it from other compounds with the same nominal mass. The experimentally measured mass is compared to the calculated theoretical mass, with a close match confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural information. For 4-Iodooxazole-5-carboxylic acid, characteristic fragmentation patterns would be expected.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, a loss of 17 Da) and the loss of the entire carboxyl group (-COOH, a loss of 45 Da). libretexts.orgyoutube.com The fragmentation of the oxazole ring itself can also occur, often through characteristic retro-Diels-Alder (RCA) type cleavages, which are typical for oxadiazole systems and can be inferred for oxazoles. researchgate.net The observation of fragments corresponding to the loss of CO, CO₂, and the iodine atom would further support the proposed structure. Analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, aiding in its unequivocal identification. sapub.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For 4-Iodooxazole-5-carboxylic acid, the IR spectrum is expected to be dominated by the absorptions of the carboxylic acid group and the oxazole ring.

The carboxylic acid moiety will give rise to two particularly distinctive absorption bands:

A very broad O-H stretching vibration, typically appearing in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules.

A sharp and strong C=O (carbonyl) stretching vibration, which for a carboxylic acid dimer, is expected around 1710-1760 cm⁻¹. The conjugation with the oxazole ring may shift this absorption to a slightly lower frequency.

The oxazole ring itself will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹) with a series of characteristic C=N, C-O, and ring stretching vibrations. The C-I bond also has a stretching vibration, which is expected to appear in the far-infrared region, typically between 480 and 650 cm⁻¹.

Expected IR Absorption Bands for 4-Iodooxazole-5-carboxylic acid

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1710-1760 (strong, sharp) |

| Oxazole Ring | C=N stretch | 1600-1680 |

| Oxazole Ring | C-O stretch | 1000-1300 |

| Carbon-Iodine | C-I stretch | 480-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for identifying conjugated systems. The 4-Iodooxazole-5-carboxylic acid molecule contains a conjugated system comprising the oxazole ring and the carboxylic acid group.

The expected UV-Vis spectrum would show absorptions corresponding to π → π* and n → π* transitions:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the conjugated oxazole system, these would likely occur in the shorter wavelength UV region.

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are expected to appear at longer wavelengths.

The presence of the iodine atom, a heavy halogen, may also influence the UV-Vis spectrum through the "heavy-atom effect," which can facilitate otherwise spin-forbidden transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete and unambiguous structural elucidation of 4-Iodooxazole-5-carboxylic acid, assuming a suitable single crystal can be grown.

Expected Structural Insights from X-ray Crystallography

While a published crystal structure for 4-Iodooxazole-5-carboxylic acid is not available, the analysis would be expected to reveal several key features:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the entire molecule would be determined. The oxazole ring is expected to be planar.

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray crystallography would confirm this and reveal other significant intermolecular interactions, such as halogen bonding involving the iodine atom, and π-π stacking between the oxazole rings.

Based on known structures of similar compounds, the following table presents predicted bond lengths for key bonds in 4-Iodooxazole-5-carboxylic acid.

Predicted Bond Lengths for 4-Iodooxazole-5-carboxylic acid

| Bond | Predicted Bond Length (Å) |

| C=O (carbonyl) | ~1.20 - 1.25 |

| C-O (carboxyl) | ~1.31 - 1.36 |

| C-I | ~2.05 - 2.15 |

| C=N (oxazole) | ~1.30 - 1.35 |

| C-O (oxazole) | ~1.35 - 1.40 |

Future Research Directions and Emerging Opportunities in 4 Iodooxazole 5 Carboxylic Acid Chemistry

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds. researchgate.net Future research will likely focus on developing more environmentally benign methods for synthesizing the 4-iodooxazole-5-carboxylic acid core and its analogs. Key areas of development include:

Catalytic Systems: A shift towards using non-toxic, earth-abundant metal catalysts or even metal-free catalytic systems is anticipated. nih.gov For instance, Fe(II)-catalyzed domino isomerization of certain isoxazole (B147169) precursors can yield oxazole-4-carboxylates. researchgate.net The use of organocatalysts, such as glutamic acid, is also being explored for the synthesis of related oxazole (B20620) structures, offering a biodegradable and eco-friendly alternative. researchgate.net

Solvent-Free and Alternative Solvents: The use of grinding techniques and solvent-free reaction conditions represents a significant step towards greener synthesis. researchgate.net Research into using water or other environmentally benign solvents is also a promising avenue. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. One-pot reactions and tandem processes that reduce the number of isolation and purification steps are highly desirable. beilstein-journals.orgnih.gov

A comparative look at traditional versus greener approaches highlights the potential for improvement:

| Approach | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Often involves harsh reagents, stoichiometric amounts of activators, and organic solvents. nih.gov | Well-established and often high-yielding for specific substrates. | Generates significant waste, may require protection/deprotection steps, and can have safety concerns. |

| Greener Synthesis | Utilizes catalytic amounts of reagents, solvent-free conditions, or eco-friendly solvents like water or ethanol. researchgate.netnih.govresearchgate.net | Reduces environmental impact, improves safety, and can be more cost-effective. nih.gov | Catalyst development can be challenging, and reaction optimization may be required for broad substrate scope. |

Exploration of Novel Reactivity Patterns

The iodine atom at the 4-position and the carboxylic acid group at the 5-position of the oxazole ring offer a rich playground for exploring novel chemical transformations. Future research will likely delve into:

Domino and Tandem Reactions: Designing sequences where multiple bond-forming events occur in a single pot from the 4-iodooxazole-5-carboxylic acid scaffold can lead to the rapid assembly of complex molecules. researchgate.net

Photoredox and Electrochemical Methods: These techniques can offer new ways to activate the C-I bond or the carboxylic acid group under mild conditions, enabling previously inaccessible transformations.

Late-Stage Functionalization: The ability to introduce the 4-iodooxazole-5-carboxylic acid motif into complex, biologically active molecules at a late stage of the synthesis is a powerful tool for drug discovery. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages in terms of safety, scalability, and reproducibility. For a key building block like 4-iodooxazole-5-carboxylic acid, this integration is a significant area of future development.

On-Demand Synthesis: Automated flow reactors can enable the rapid, on-demand synthesis of 4-iodooxazole-5-carboxylic acid and its derivatives, accelerating research and development timelines. durham.ac.uk

Library Synthesis: The flexibility of flow chemistry platforms allows for the automated synthesis of libraries of related compounds by systematically varying starting materials and reaction conditions. durham.ac.uk This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Process Intensification: Flow chemistry can lead to higher yields and purities in shorter reaction times compared to traditional batch methods. durham.ac.uk

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for different scales. | More readily scalable by extending reaction time or using larger reactors. durham.ac.uk |

| Safety | Handling of hazardous reagents and exotherms can be challenging at scale. | Improved heat and mass transfer, smaller reaction volumes enhance safety. researchgate.net |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Precise control over reaction parameters leads to higher reproducibility. researchgate.net |

Advanced Applications in Materials Science

While the pharmacological applications of oxazoles are well-documented, their potential in materials science is an emerging field of interest. nih.gov The unique electronic and photophysical properties of the oxazole ring, which can be tuned by substituents like the iodo and carboxylic acid groups, make them attractive for:

Organic Electronics: The development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could benefit from the incorporation of tailored 4-iodooxazole-5-carboxylic acid derivatives.

Sensors: The carboxylic acid group can act as a binding site for analytes, and changes in the electronic properties of the oxazole ring upon binding could be used for chemical sensing applications.

Luminescent Materials: Certain oxazole derivatives exhibit interesting fluorescence properties. For instance, DMPOPOP, a bis-oxazole, is utilized as a liquid scintillator. nih.gov Research into new materials based on the 4-iodooxazole-5-carboxylic acid scaffold could lead to novel fluorophores and scintillators.

Synergistic Approaches with Artificial Intelligence in Reaction Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how new molecules and reactions are discovered. For a versatile building block like 4-iodooxazole-5-carboxylic acid, AI can play a significant role in:

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes to 4-iodooxazole-5-carboxylic acid and its derivatives, saving time and resources.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways for complex target molecules containing the 4-iodooxazole-5-carboxylic acid core.

Discovery of New Reactivity: AI algorithms can analyze the structure of 4-iodooxazole-5-carboxylic acid and predict novel reactivity patterns that have not yet been explored experimentally.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodooxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves iodination of oxazole precursors using electrophilic iodinating agents (e.g., iodine monochloride or N-iodosuccinimide). Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and catalytic systems (e.g., palladium catalysts for cross-coupling reactions). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of 4-Iodooxazole-5-carboxylic acid?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and iodine substitution patterns (e.g., H and C NMR).

- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).

Cross-reference spectral data with structurally similar compounds, such as 5-Methylisoxazole-4-carboxylic acid or iodinated aryl derivatives .

Q. What are common functionalization reactions for 4-Iodooxazole-5-carboxylic acid in medicinal chemistry?

- Methodological Answer : The carboxylic acid group enables derivatization via:

- Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to form bioisosteres.

- Esterification : React with alcohols under acidic conditions to improve lipophilicity.

- Metal-Catalyzed Cross-Coupling : Exploit the iodine substituent for Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl groups.

Monitor reaction progress via TLC or LC-MS to optimize yields .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of 4-Iodooxazole-5-carboxylic acid?

- Methodological Answer : Conflicting spectral data (e.g., unexpected H NMR splitting) may arise from tautomerism or impurities. Use multi-technique validation:

- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding (e.g., as demonstrated for tricarboxylic acid coordination polymers ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas.

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) causing spectral anomalies.

Q. What strategies mitigate instability during storage of iodinated oxazole derivatives?

- Methodological Answer : Iodinated compounds are prone to light-induced decomposition and hydrolysis. Recommended practices include:

- Storage Conditions : Protect from light (amber vials), store under inert gas (argon/nitrogen) at –20°C.

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition.

- Lyophilization : For long-term storage, lyophilize the compound in a carboxylate salt form (e.g., sodium or potassium salts) .

Q. How can reaction mechanisms in the synthesis of 4-Iodooxazole-5-carboxylic acid be analyzed using kinetic studies?

- Methodological Answer : Mechanistic insights are gained through:

- Kinetic Profiling : Use in situ FTIR or LC-MS to monitor intermediate formation (e.g., iodonium ion intermediates).

- Isotopic Labeling : Introduce O in the carboxylic acid group to track hydrolysis pathways.

- Computational Chemistry : Density Functional Theory (DFT) calculations to model transition states and activation barriers.

Compare results with analogous iodination reactions in oxazole systems .

Data Interpretation and Contradictions

Q. How should researchers address conflicting biological activity data for 4-Iodooxazole-5-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions or compound stability.

- Dose-Response Validation : Repeat assays across multiple concentrations and cell lines.

- Metabolite Screening : Use LC-MS/MS to detect decomposition products interfering with activity.

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., halogen replacements) to isolate key pharmacophores .

Q. What are the implications of crystallographic data for understanding the hydrogen-bonding network in 4-Iodooxazole-5-carboxylic acid?

- Methodological Answer : X-ray crystallography reveals intermolecular interactions critical for stability and reactivity. For example:

- Carboxylic Acid Dimers : O-H···O hydrogen bonds form centrosymmetric dimers, influencing solubility and melting points.

- Iodine Interactions : Halogen bonding (C-I···O) may stabilize crystal packing, as observed in iodophenyl derivatives .

Safety and Handling

Q. What precautions are necessary when handling 4-Iodooxazole-5-carboxylic acid in laboratory settings?

- Methodological Answer : Based on structurally related iodinated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.